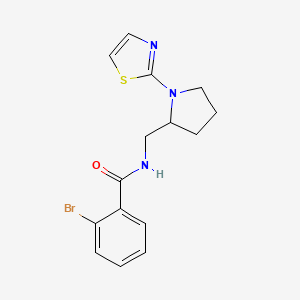

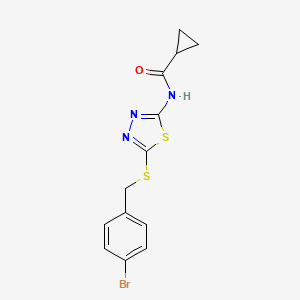

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that targets non-receptor tyrosine kinases, including interleukin-2-inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and Tec kinase (TEC). Additionally, we will list future directions for the research on TAK-659.

Scientific Research Applications

Chemical Properties and Potential Applications

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a compound with a complex structure containing thiazol, thiophene, and pyridazin moieties. The biological activity of such compounds is often related to their aromatic structures and the presence of sulfur atoms. For instance, thiophene analogues of certain carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity, showing that the activity profiles of these compounds are consistent with their known chemistry and indicate potential biological activity, though their in vivo tumor-inducing potential might be questionable (Ashby et al., 1978). Similarly, the presence of thiazole and thiophene rings in a compound can contribute to various pharmacophoric properties, making them useful scaffolds in medicinal and pharmaceutical chemistry, especially in the development of CNS active agents (Agarwal et al., 2017).

Chemical Interactions and Biological Importance

The interaction of heterocyclic compounds like N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide with biological systems can be quite complex. Heterocyclic compounds containing thiazole, pyridine, and thiophene units are known for their ability to interact with various biological targets through coordination and hydrogen bonding, making them suitable for use in sensing applications and possessing a range of biological and medicinal applications (Jindal & Kaur, 2021). Similarly, compounds with thiophene derivatives have been studied for their structure-activity relationships, showing a broad spectrum of molecular structures and therapeutic properties, though no general activity pattern can be established for these compounds (Drehsen & Engel, 1983).

Potential for Pharmaceutical Development

The complex structure of N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide suggests its potential for pharmaceutical development. Compounds with similar structural features have shown a wide range of promising biological activities, and the potential for new CNS active agents based on thiazole derivatives is significant (Agarwal et al., 2017). Additionally, the presence of heterocyclic rings like thiazole and thiophene in a compound's structure is associated with exquisite sensing materials and a range of biological and medicinal applications, indicating the compound's potential as a versatile pharmaceutical agent (Jindal & Kaur, 2021).

properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS3/c18-11(15-13-14-5-7-20-13)8-21-12-4-3-9(16-17-12)10-2-1-6-19-10/h1-7H,8H2,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCGNFPAVKNLLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)

![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)

![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)

![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)